molecular formula C10H9FN2OS B13422562 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

Cat. No.: B13422562
M. Wt: 224.26 g/mol
InChI Key: BLZSPYIKOKDRTL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with N-methylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide is unique due to its specific structural features, such as the presence of a fluorine atom and a methylacetamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H9FN2OS/c1-6(14)13(2)10-12-8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3

InChI Key

BLZSPYIKOKDRTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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